molecular formula C22H22O6 B4739040 methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B4739040
M. Wt: 382.4 g/mol
InChI Key: WZFTUPWJGAHABC-UHFFFAOYSA-N
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Description

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound belonging to the class of chromen-2-one derivatives This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a methoxybenzyl group and an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the chromen-2-one derivative with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Acetylation: The final step involves the acetylation of the chromen-2-one derivative using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted chromen-2-one derivatives.

Scientific Research Applications

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can be compared with other chromen-2-one derivatives, such as:

    Coumarin: A simpler chromen-2-one derivative with known anticoagulant properties.

    Umbelliferone: A hydroxylated derivative with antioxidant and anti-inflammatory activities.

    Scopoletin: A methoxylated derivative with potential therapeutic effects.

Properties

IUPAC Name

methyl 2-[7-[(4-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-13-17-9-10-19(27-12-15-5-7-16(25-3)8-6-15)14(2)21(17)28-22(24)18(13)11-20(23)26-4/h5-10H,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFTUPWJGAHABC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)OC)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 3
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methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 4
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methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

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